Suxamethonium iodide Suxamethonium iodide A quaternary skeletal muscle relaxant usually used in the form of its bromide, chloride, or iodide. It is a depolarizing relaxant, acting in about 30 seconds and with a duration of effect averaging three to five minutes. Succinylcholine is used in surgical, anesthetic, and other procedures in which a brief period of muscle relaxation is called for.
Brand Name: Vulcanchem
CAS No.: 541-19-5
VCID: VC1649761
InChI: InChI=1S/C14H30N2O4.2HI/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2
SMILES: C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[I-].[I-]
Molecular Formula: C14H30I2N2O4
Molecular Weight: 544.21 g/mol

Suxamethonium iodide

CAS No.: 541-19-5

Cat. No.: VC1649761

Molecular Formula: C14H30I2N2O4

Molecular Weight: 544.21 g/mol

* For research use only. Not for human or veterinary use.

Suxamethonium iodide - 541-19-5

Specification

CAS No. 541-19-5
Molecular Formula C14H30I2N2O4
Molecular Weight 544.21 g/mol
IUPAC Name trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide
Standard InChI InChI=1S/C14H30N2O4.2HI/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2
Standard InChI Key QMJHHGXCWYZSBV-UHFFFAOYSA-L
SMILES C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[I-].[I-]
Canonical SMILES C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[I-].[I-]

Introduction

Chemical Structure and Properties

Suxamethonium iodide represents a distinct salt form of the suxamethonium molecule, characterized by specific chemical and physical properties that influence its stability and clinical utility.

Basic Chemical Information

Suxamethonium iodide possesses a well-defined chemical identity with properties that distinguish it from other salt forms:

PropertyDescription
CAS Number541-19-5
Molecular FormulaC₁₄H₃₀I₂N₂O₄
Molecular Weight544.21 g/mol
IUPAC Nametrimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide
Chemical StructureTwo quaternary ammonium groups connected by a succinyl chain with two ester linkages
Salt FormIodide salt of suxamethonium

The molecular structure of suxamethonium iodide features two quaternary ammonium groups separated by a chain of atoms, specifically with the nitrogen atoms positioned ten atoms apart, similar to the structure of decamethonium . This structural arrangement is pharmacologically significant as it resembles two acetylcholine molecules arranged end-to-end, which explains its activity at acetylcholine receptors .

Physical Properties and Stability

Suxamethonium iodide exists as a solid compound with stability characteristics that affect its storage and clinical preparation. Like other salt forms of suxamethonium, the iodide variant requires proper storage conditions to maintain efficacy. While specific stability data for the iodide form is limited in the provided sources, comparisons can be drawn from the related salt forms:

The chloride salt is typically supplied as a solution that deteriorates with storage, especially in hot climates, necessitating refrigeration at approximately 4°C . The bromide salt, in contrast, is supplied as a powder that is dissolved in sterile water immediately before use, offering greater storage stability . The iodide salt shares similar chemical reactivity, particularly its incompatibility with alkaline solutions, meaning it should never be mixed with thiopentone or other basic compounds .

Historical Development

The development of suxamethonium compounds represents a significant advancement in anesthesiology and surgical practice.

Discovery and Synthesis

Suxamethonium's development can be traced back to the early 20th century, with significant advances occurring by mid-century. The compound was developed partly based on its structural similarity to decamethonium, which had already demonstrated neuromuscular blocking properties . Researchers were particularly interested in the optimal distance between nitrogen atoms for neuromuscular blocking activity, with both decamethonium and suxamethonium featuring a ten-atom separation .

Early investigators recognized suxamethonium's structural resemblance to two acetylcholine molecules positioned end-to-end, which encouraged further research into its potential as a neuromuscular blocking agent. F.C. MacIntosh at Hampstead initially highlighted this similarity, with James Walker subsequently synthesizing the compound. Additional support came from American researchers who explicitly referred to suxamethonium as "diacetylcholine" .

Mechanism of Action

Suxamethonium iodide operates through a distinctive pharmacological mechanism that accounts for both its therapeutic effects and side effect profile.

Neuromuscular Junction Activity

Suxamethonium iodide functions as a depolarizing neuromuscular blocking agent, with a mechanism fundamentally different from non-depolarizing agents:

The compound works by temporarily altering proteins in the muscle fiber membrane, rendering the muscle incapable of contraction . Specifically, it acts by blocking the action of acetylcholine on skeletal muscles at the neuromuscular junction. The initial binding of suxamethonium to acetylcholine receptors produces brief, irregular muscle contractions known as fasciculations, which precede the onset of muscle relaxation .

This mechanism, while effective for producing rapid muscle relaxation, also explains many of the compound's side effects and contraindications, particularly its potential to trigger malignant hyperthermia and cause hyperkalemia in susceptible individuals .

Pharmacokinetics

The pharmacokinetic profile of suxamethonium iodide is characterized by:

  • Rapid onset of action: 30-60 seconds after intravenous administration

  • Brief duration of effect: 5-10 minutes under normal conditions

  • Metabolism primarily by plasma cholinesterase in the blood

This distinctive pharmacokinetic profile makes suxamethonium iodide particularly valuable for procedures requiring brief muscle relaxation and rapid recovery. The short duration of action results from quick hydrolysis by plasma cholinesterase, though this can be significantly prolonged in patients with atypical forms of this enzyme .

Clinical Applications

Suxamethonium iodide finds specific applications in medical practice, particularly in anesthesia and emergency medicine.

Surgical and Anesthetic Uses

The primary clinical applications of suxamethonium iodide include:

  • Facilitating endotracheal intubation during general anesthesia

  • Providing muscle relaxation during brief surgical procedures

  • Managing emergency situations requiring rapid airway control

Its rapid onset and short duration make it particularly valuable for scenarios requiring quick but temporary muscle paralysis. The compound's effectiveness in providing complete relaxation makes it especially suitable for rapid sequence induction of anesthesia when the trachea must be intubated as quickly as possible .

Adverse EffectDescriptionRisk Factors
HyperkalemiaSignificant elevation in serum potassium levelsRecent burns, spinal cord injuries, severe trauma
Malignant HyperthermiaLife-threatening elevation in body temperature and metabolic rateGenetic susceptibility
BradycardiaAbnormally slow heart rateMultiple doses, pediatric patients
Increased Intracranial and Intraocular PressureTransient elevation in pressuresPre-existing eye or intracranial disease
Prolonged ParalysisExtended duration of muscle relaxationAtypical plasma cholinesterase, excessive dosing
AnaphylaxisSevere allergic reaction ranging from skin flushing to cardiovascular collapsePrior sensitization

Neuromuscular blockers, including suxamethonium, are implicated in approximately 80% of serious anaphylactic reactions occurring during anesthesia, with an estimated incidence between 1 in 1,000 and 1 in 25,000 anesthetic procedures . The mortality from such reactions is reported to be between 3.4% and 6%, highlighting the significance of this risk .

Contraindications

Suxamethonium iodide is contraindicated in several patient populations due to elevated risk of serious complications:

  • Patients with recent burns or spinal cord trauma causing paraplegia (approximately days 10-100 post-injury)

  • Individuals with elevated serum potassium levels

  • Patients with severe muscle trauma

  • Those with a personal or family history of malignant hyperthermia

  • Children with undiagnosed muscular disorders due to risk of hyperkalemic cardiac arrest

Additionally, the compound should be used with extreme caution in patients with atypical plasma cholinesterase variants or diagnosed muscle diseases, as these conditions can lead to dangerously prolonged paralysis or life-threatening potassium elevation .

Comparison with Other Suxamethonium Salt Forms

Suxamethonium is available in different salt forms, each with specific characteristics affecting their clinical utility.

Salt Form Variations

Three primary salt forms of suxamethonium exist, each with distinct properties:

Salt FormPhysical StateStabilityStorage RequirementsAvailability
ChlorideSolutionLess stable, deteriorates with storageRefrigeration at 4°C recommendedWidely available globally
BromidePowderMore stableLess stringentAvailable in some regions
IodideVaries by preparationIntermediate stabilitySimilar to chloride formLimited to specific countries

The choice between salt forms often depends on regional availability, storage capabilities, and clinical requirements. While all forms share the same fundamental mechanism of action, their stability profiles and preparation requirements differ, potentially affecting their practical utility in various healthcare settings .

Pharmacological Equivalence

Despite variations in their chemical composition, all salt forms of suxamethonium demonstrate similar pharmacological properties when administered at equivalent doses. The differences lie primarily in their preparation, storage requirements, and stability rather than in their clinical effects . All forms must be protected from alkaline solutions, which destroy the active compound, and should never be mixed with thiopentone or other basic substances .

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